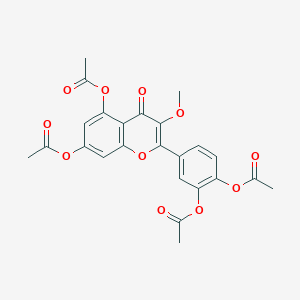
3-O-メチルケルセチン四酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-Methylquercetin tetraacetate, also known as Quercetin 3-O-methyl ether peracetate, is an antiplatelet agent . It has a potent antiplatelet effect on arachidonic acid, collagen-induced, and PAF-induced platelet aggregation .
Synthesis Analysis
The synthesis of 3-O-Methylquercetin tetraacetate involves the preparation of penta-O-methylquercetin, followed by selective demethylation with BBr3 and BCl3/TBAI .Molecular Structure Analysis
The molecular weight of 3-O-Methylquercetin tetraacetate is 484.41, and its formula is C24H20O11 . The molecular structure includes a flavonoid core, which is a 15-carbon skeleton that consists of two phenyl rings and a heterocyclic ring .Chemical Reactions Analysis
3-O-Methylquercetin tetraacetate is known to have a potent antiplatelet effect on arachidonic acid, collagen-induced, and PAF-induced platelet aggregation .科学的研究の応用
抗炎症作用
3-O-メチルケルセチンは、その抗炎症作用について研究されてきました。 ブタ腸管細胞(IPEC-J2)を用いた研究では、ケルセチンやラムナジンとともに、この化合物がリポ多糖(LPS)によって誘導された細胞内活性酸素種(ROS)レベルを効果的に低下させることが判明しました 。これらの知見は、炎症関連疾患の軽減における可能性を示唆しています。
腸バリア保護
同じ研究では、3-O-メチルケルセチンが、ケルセチンとラムナジンとともに、LPSによって引き起こされる酸化ストレスから腸上皮細胞を保護することが明らかになりました。 これらのフラボノイドは、細胞層の完全性を維持し、透過性の増加を防ぎました 。したがって、3-O-メチルケルセチンは、腸バリア機能の維持において役割を果たす可能性があります。
抗酸化活性
フラボノイドである3-O-メチルケルセチンは、抗酸化作用を示します。それはフリーラジカルを捕捉し、酸化ストレスを軽減します。これは、全体的な健康にとって非常に重要です。 細胞外過酸化水素(H2O2)の生成に対抗する能力は、その抗酸化の可能性を裏付けています 。
抗がんの可能性
3-O-メチルケルセチンは、ケルセチンに比べて抗増殖能が低いことを示しましたが、3位と7位のOH基のメチル化により、がん細胞に対する最も強力な化合物(3,7-O-ジメチルケルセチン)が生成されました 。これは、がんの予防または治療における潜在的な役割を示唆しています。
バイオアベイラビリティと代謝
3-O-メチルケルセチンのバイオアベイラビリティと代謝を理解することは不可欠です。 ケルセチンがO-メチル化されると、主に3′-O-メチルケルセチン(イソラムネチン)が生成されます 。その薬物動態と輸送メカニズムを調査することで、その治療用途を強化できます。
作用機序
Target of Action
3-O-Methylquercetin tetraacetate primarily targets phosphodiesterase (PDE) enzymes , specifically PDE3 and PDE4 . It also has a potent antiplatelet effect on arachidonic acid, collagen-induced, and PAF-induced platelet aggregation .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It significantly inhibits cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterase activity . This inhibition leads to a decrease in the degradation of cAMP and cGMP, resulting in their accumulation within cells .
Biochemical Pathways
The accumulation of cAMP and cGMP affects various biochemical pathways. These cyclic nucleotides are second messengers in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism. They also play a role in the relaxation of smooth muscles, such as those found in the trachea .
Pharmacokinetics
Quercetin is glucuronidated, sulfated, or methylated in the human body . Similar metabolic pathways may apply to 3-O-Methylquercetin tetraacetate.
Result of Action
The inhibition of PDE activity and the subsequent accumulation of cAMP and cGMP lead to various cellular effects. For instance, 3-O-Methylquercetin tetraacetate has been shown to relax histamine, carbachol, and KCl-induced precontractions in guinea pig trachea . It also has a potent antiplatelet effect .
Action Environment
The action of 3-O-Methylquercetin tetraacetate can be influenced by various environmental factors. For example, the presence of certain ions and the pH can affect the chemical stability of quercetin Similarly, these factors might also influence the stability and efficacy of 3-O-Methylquercetin tetraacetate
Safety and Hazards
生化学分析
Biochemical Properties
3-O-Methylquercetin tetraacetate interacts with various biomolecules, particularly enzymes involved in platelet aggregation . It has been found to inhibit cAMP and cGMP-phosphodiesterase (PDE), with IC50 values ranging from 1.6-86.9 μM for PDE1-PDE5 .
Cellular Effects
The compound has been shown to have potent effects on cell viability. For instance, it has been found to reduce the viability of A375 human amelanotic melanoma cancer cell lines in a time- and dose-dependent manner . It also has a significant antiplatelet effect on arachidonic acid, collagen-induced, and PAF-induced platelet aggregation .
Molecular Mechanism
At the molecular level, 3-O-Methylquercetin tetraacetate exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to inhibit the activity of cAMP and cGMP-phosphodiesterase (PDE), enzymes that play a crucial role in cellular signal transduction .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s antiplatelet effects are potent and significant .
Metabolic Pathways
3-O-Methylquercetin tetraacetate is involved in several metabolic pathways. It is known to interact with enzymes involved in platelet aggregation . Furthermore, it has been found to inhibit cAMP and cGMP-phosphodiesterase (PDE), key enzymes in cellular signal transduction .
特性
IUPAC Name |
[2-acetyloxy-4-(5,7-diacetyloxy-3-methoxy-4-oxochromen-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O11/c1-11(25)31-16-9-19(34-14(4)28)21-20(10-16)35-23(24(30-5)22(21)29)15-6-7-17(32-12(2)26)18(8-15)33-13(3)27/h6-10H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJPBMYKKVBCHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
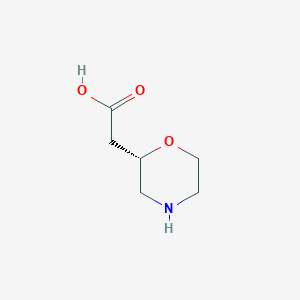
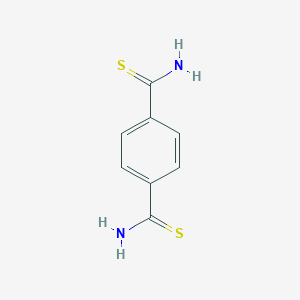
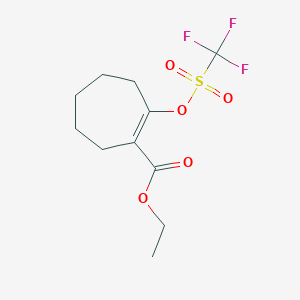
![4,4'-(Benzo[1,2-d:5,4-d']bis(oxazole)-2,6-diyl)dianiline](/img/structure/B174723.png)
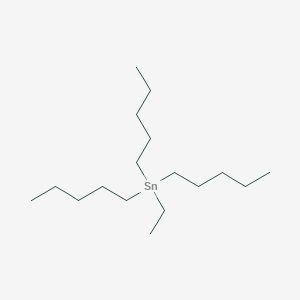
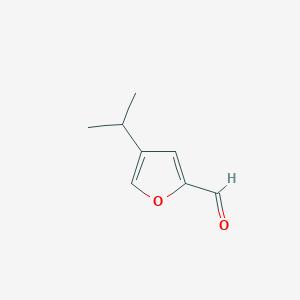
![8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B174742.png)
![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)



![3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide](/img/structure/B174749.png)


